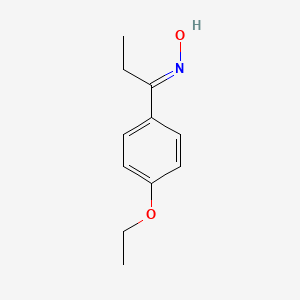

1-(4-Ethoxyphenyl)-1-propanone oxime

Descripción general

Descripción

“1-(4-Ethoxyphenyl)-1-propanone oxime” is a chemical compound . It’s part of the class of compounds known as oxime ethers, which contain the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds .

Synthesis Analysis

Oxime esters, such as “this compound”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Aplicaciones Científicas De Investigación

Oxidative Stress and Lipid Peroxidation

Research on the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) provides insights into the chemistry and analysis of oxidative stress markers, relevant to understanding the broader implications of chemical reactivity and toxicity in biological systems. HNE is a significant product of lipid peroxidation, with its formation and metabolism being crucial in inflammatory situations and disease processes, highlighting the importance of chemical reactions involving oxime-like structures in health and disease (Spickett, 2013).

Organic Light-Emitting Diodes (OLEDs)

The development of novel materials for OLEDs, such as the solution-processed oxadiazole-based electron-transporting layer, underscores the relevance of ethoxy and related chemical groups in advancing materials science. These materials exhibit excellent thermal stability and enhanced luminous efficiency, demonstrating the potential of ethoxy-containing compounds in the fabrication of advanced electronic devices (Liu et al., 2015).

Nucleophilicity and Organic Reactions

The study on the nucleophilicity of oximes, involving reactions with nitrilium closo-decaborate clusters, reveals the chemical behavior and reactivity of oxime compounds in organic synthesis. This research provides valuable insights into the mechanisms and kinetics of oxime reactions, potentially guiding the development of new synthetic routes and applications for oxime derivatives (Bolotin et al., 2016).

Biodegradation and Environmental Science

The biodegradation study of gasoline oxygenates by propane-oxidizing bacteria highlights the environmental relevance of compounds with oxime-like structures. Understanding the metabolic pathways and degradation mechanisms of these substances is critical for addressing environmental pollution and developing bioremediation strategies (Steffan et al., 1997).

Metabolism Studies

Research on the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates illustrates the significance of oxime compounds in pharmacological and toxicological studies. Identifying metabolic pathways and products is essential for understanding the biological impacts of chemical compounds, including their potential therapeutic applications and toxicity risks (Coutts et al., 1976).

Mecanismo De Acción

Target of Action

Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache) . They are also used as intermediates for the synthesis of several pharmacological derivatives .

Mode of Action

This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . They show high reaction activities in the N–O bond cleavage involved in organic transformation .

Biochemical Pathways

Oximes are known to play a significant role in various biochemical pathways due to their diverse biological and pharmacological applications .

Pharmacokinetics

The pharmacokinetics of oximes are generally discussed in the context of their use as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Safety and Hazards

Direcciones Futuras

Oxime ethers, including “1-(4-Ethoxyphenyl)-1-propanone oxime”, are an interesting research area . They are used as building blocks in the synthesis of various heterocycles . The authors of a review on biologically active oxime ethers hope that their work will inspire scientists to take a greater interest in this group of compounds .

Análisis Bioquímico

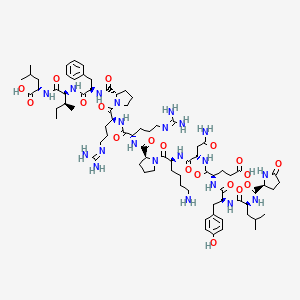

Biochemical Properties

1-(4-Ethoxyphenyl)-1-propanone oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to an accumulation of acetylcholine and subsequent physiological effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human cervical cancer cells, this compound has been shown to exhibit cytotoxic effects, leading to cell death . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can affect neurotransmission and muscle function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with neurotoxicity and hepatotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which can affect its bioavailability and efficacy . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments or organelles, affecting its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Ethoxyphenyl)-1-propanone oxime involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-ethoxybenzaldoxime. The benzaldoxime is then reduced with sodium borohydride to form 1-(4-ethoxyphenyl)ethanone oxime, which is subsequently oxidized with chromium trioxide in acetic acid to yield the final product, 1-(4-Ethoxyphenyl)-1-propanone oxime.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "sodium borohydride", "chromium trioxide", "acetic acid" ], "Reaction": [ "Step 1: 4-ethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-ethoxybenzaldoxime.", "Step 2: The benzaldoxime is reduced with sodium borohydride to form 1-(4-ethoxyphenyl)ethanone oxime.", "Step 3: The ethanone oxime is oxidized with chromium trioxide in acetic acid to yield the final product, 1-(4-Ethoxyphenyl)-1-propanone oxime." ] } | |

Número CAS |

91247-25-5 |

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

(NZ)-N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3/b12-11- |

Clave InChI |

QTKPGQSCJWTLEU-QXMHVHEDSA-N |

SMILES isomérico |

CC/C(=N/O)/C1=CC=C(C=C1)OCC |

SMILES |

CCC(=NO)C1=CC=C(C=C1)OCC |

SMILES canónico |

CCC(=NO)C1=CC=C(C=C1)OCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

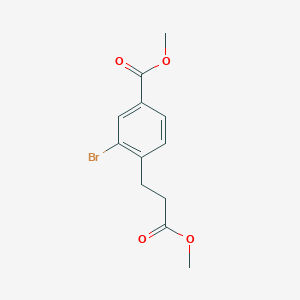

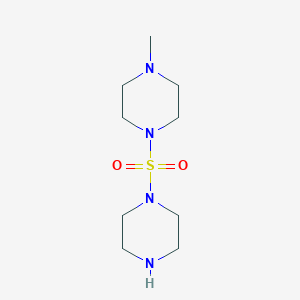

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B1629543.png)

![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)

![8-(4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B1629555.png)

![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)